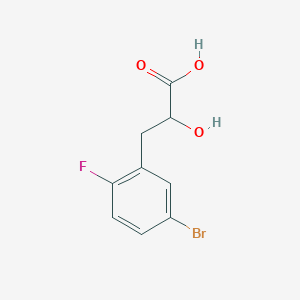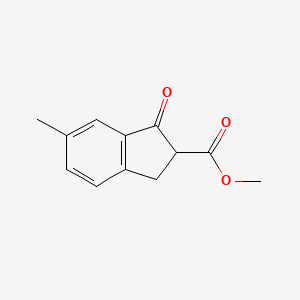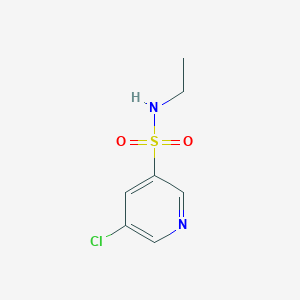
6-(Pyrazin-2-yl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pyrazin-2-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features both pyrazine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrazin-2-yl)pyridine-2-carboxylic acid typically involves the condensation of pyrazine-2-amine with pyridine-2-carboxylic acid derivatives. One common method includes the use of titanium tetrachloride as a catalyst in the presence of pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: 6-(Pyrazin-2-yl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(Pyrazin-2-yl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6-(Pyrazin-2-yl)pyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes . The exact pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyrazinamide: An important first-line drug used in tuberculosis therapy.
Pyridine-2-carboxylic acid: Used as a catalyst in various chemical reactions.
2,6-Di(pyrazin-2-yl)pyridine: Known for its coordination chemistry and applications in catalysis.
Uniqueness: 6-(Pyrazin-2-yl)pyridine-2-carboxylic acid stands out due to its dual-ring structure, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic characteristics.
Properties
Molecular Formula |
C10H7N3O2 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
6-pyrazin-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)8-3-1-2-7(13-8)9-6-11-4-5-12-9/h1-6H,(H,14,15) |
InChI Key |
TWCCKFCTYWVGET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Methylsulfonyl)benzoyl]piperazine](/img/structure/B13275725.png)
![3-Bromo-4-[(4-methylcyclohexyl)oxy]oxolane](/img/structure/B13275726.png)
![(1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B13275728.png)
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13275732.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-2-ylmethanol](/img/structure/B13275741.png)
![methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13275748.png)

![4-Chloro-2-{[(cyclopropylmethyl)amino]methyl}phenol](/img/structure/B13275768.png)



![2-[(Cyclopropylmethyl)amino]propane-1,3-diol](/img/structure/B13275803.png)
![3-[(5-Methylfuran-2-yl)methyl]pyrrolidine](/img/structure/B13275809.png)
